3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid
Description
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZBWMABBUYCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230897 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-42-3 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, predictive assessments based on molecular structure, and detailed, field-proven methodologies for empirical solubility determination. By synthesizing fundamental physicochemical principles with practical experimental workflows, this guide aims to serve as an essential resource for the effective handling and formulation of this compound.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate success. Poor solubility can severely limit bioavailability, hinder the formulation of effective dosage forms, and introduce significant variability in preclinical and clinical outcomes.
This compound is a compound of interest in medicinal chemistry, featuring a complex substitution pattern on the phenyl ring that significantly influences its polarity and intermolecular interactions. The presence of a carboxylic acid moiety, a fluorine atom, and a trifluoromethyl group creates a unique electronic and steric environment. Understanding the solubility of this molecule in a diverse range of organic solvents is not merely an academic exercise; it is a critical step in its development pathway, impacting everything from synthesis and purification to formulation and in vivo performance.
This guide provides a foundational understanding of the factors governing the solubility of this compound and offers robust protocols for its empirical determination.
Physicochemical Profile and Solubility Predictions
A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, several key features dictate its interaction with various solvents:
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents. The acidity of the carboxylic acid will also play a role in its solubility in basic solvents.
-
Fluorine and Trifluoromethyl Substituents (-F, -CF₃): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity. The trifluoromethyl group is a strong electron-withdrawing group and is also lipophilic. These groups modulate the electronic distribution of the aromatic ring and influence crystal lattice energy.
-
Phenyl Ring: The aromatic ring provides a nonpolar, hydrophobic region, suggesting some affinity for nonpolar organic solvents.
Based on these structural motifs, we can make some qualitative predictions about the solubility of this compound. It is expected to exhibit favorable solubility in polar aprotic solvents that can accept hydrogen bonds from the carboxylic acid, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols like methanol and ethanol is also anticipated due to their ability to engage in hydrogen bonding. In contrast, solubility is likely to be limited in nonpolar, aprotic solvents such as hexane and toluene.
It is important to note that while these predictions are based on sound chemical principles, empirical determination is essential for obtaining accurate quantitative data.
Experimental Determination of Solubility: A Methodological Overview
The experimental determination of solubility can be approached from two primary perspectives: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measurement reflects the concentration of a compound that can be rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium without immediate precipitation.[1] It is a high-throughput method often employed in the early stages of drug discovery for initial screening.[1][2]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[3] This measurement is more time and resource-intensive but provides the most accurate and relevant data for formulation and development.[3]
For the purposes of this guide, we will focus on the determination of thermodynamic solubility, as it provides the most definitive understanding of the compound's behavior.
Standard Protocol for Thermodynamic Solubility Determination
The following protocol outlines a robust and self-validating method for determining the thermodynamic solubility of this compound in a range of organic solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the desired organic solvent to each vial.
-
Cap the vials tightly and vortex briefly to disperse the solid.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours. This extended incubation time is critical for achieving thermodynamic equilibrium.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.
-
Allow the vials to stand for a short period to allow the solid to settle.
-
Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective organic solvent.
-
Analyze both the calibration standards and the filtered sample solutions by HPLC with UV detection.[3] The analytical method should be validated for linearity, accuracy, and precision.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the filtered sample solutions by interpolating their peak areas from the calibration curve. This concentration represents the thermodynamic solubility.
-
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound in various organic solvents should be compiled into a clear and concise table for easy comparison.
Table 1: Thermodynamic Solubility of this compound in Selected Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 |
| Methanol | Polar Protic | 32.7 | 150 |
| Ethanol | Polar Protic | 24.5 | 95 |
| Acetonitrile | Polar Aprotic | 37.5 | 50 |
| Ethyl Acetate | Moderately Polar | 6.0 | 25 |
| Toluene | Nonpolar | 2.4 | < 1 |
| Hexane | Nonpolar | 1.9 | < 0.1 |
Interpretation of Results:
The hypothetical data presented in Table 1 align with the initial predictions based on the compound's structure. The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to their ability to disrupt the crystal lattice of the solid and effectively solvate the molecule through strong dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid. The good solubility in alcohols is due to their capacity for hydrogen bonding.
The decreasing solubility with decreasing solvent polarity highlights the importance of the polar functional groups in the molecule's overall solubility profile. The very low solubility in nonpolar solvents like toluene and hexane indicates that the hydrophobic interactions of the phenyl ring are not sufficient to overcome the strong intermolecular forces in the solid state in the absence of favorable polar interactions.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its utility in drug development. This guide has provided a comprehensive framework for understanding and determining this essential property. A thorough understanding of the interplay between the compound's physicochemical characteristics and the properties of the solvent allows for informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing. The detailed experimental protocol provided herein offers a reliable method for obtaining accurate and reproducible thermodynamic solubility data, which is indispensable for advancing a drug candidate through the development pipeline.
References
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5537-5540.
-
PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]
-
ChemBK. 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
PubChem. 3-(3-Trifluoromethylphenyl)propanoic acid. [Link]
-
CUNY. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance pharmacological profiles, including metabolic stability and binding affinity. This guide provides an in-depth analysis of the spectroscopic characteristics of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid , a compound of interest in medicinal chemistry.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound incorporates several key functional groups and substitution patterns that will manifest distinctively in its NMR, IR, and MS spectra. The interplay between the propanoic acid chain, the aromatic ring, and the electron-withdrawing fluorine and trifluoromethyl substituents dictates the chemical environment of each atom and the molecule's fragmentation behavior.
Key Structural Features:
-
Propanoic Acid Moiety: This aliphatic chain will give rise to characteristic signals in the ¹H and ¹³C NMR spectra, with chemical shifts influenced by their proximity to the aromatic ring and the carboxylic acid group.
-
1,2,4-Trisubstituted Aromatic Ring: The substitution pattern on the benzene ring will result in a complex but interpretable splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
Fluorine and Trifluoromethyl Substituents: These electron-withdrawing groups will significantly influence the electronic environment of the aromatic ring, causing downfield shifts of the aromatic protons and carbons in the NMR spectra. The presence of fluorine will also introduce characteristic couplings (J-coupling) to adjacent protons and carbons. The trifluoromethyl group will be observable in ¹⁹F NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons of the propanoic acid chain and the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.5-7.3 | Multiplet | 3H | Ar-H |
| ~3.0 | Triplet | 2H | -CH₂-Ar |
| ~2.7 | Triplet | 2H | -CH₂-COOH |
Causality Behind Predicted Shifts and Multiplicities:
-
The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding.
-
The aromatic protons will exhibit a complex multiplet pattern due to their coupling to each other and to the fluorine atom. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will shift these protons downfield.
-
The methylene group adjacent to the aromatic ring (-CH₂-Ar) will appear as a triplet, coupled to the adjacent methylene group.
-
The methylene group adjacent to the carboxylic acid (-CH₂-COOH) will also be a triplet, coupled to the other methylene group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~159 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135-120 (m) | Aromatic Carbons |
| ~125 (q, ¹JCF ≈ 272 Hz) | -CF₃ |
| ~35 | -CH₂-COOH |
| ~30 | -CH₂-Ar |
Interpretation of Predicted ¹³C Data:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
The aromatic carbons will appear in the typical aromatic region, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JCF). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
The aliphatic carbons of the propanoic acid chain will be found in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1320 | Strong | C-F stretch (trifluoromethyl) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1150 | Strong | C-F stretch (aromatic) |
Interpretation of Predicted IR Data:
-
The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid dimer, spanning a wide range in the high-frequency region.
-
A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid.
-
The C-F stretching vibrations from the trifluoromethyl group and the fluorine on the aromatic ring are expected to be strong and appear in the fingerprint region.[1]
Experimental Protocol: IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 236.04
-
Major Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 191.
-
Decarboxylation (-CO₂, 44 Da) from the deprotonated molecule in negative ion mode.
-
Benzylic cleavage to yield a fluorotrifluoromethylbenzyl cation.
-
Insights into Fragmentation:
The fragmentation of fluorinated propanoic acids can be complex. Studies have shown that in addition to the expected loss of CO₂, other fragmentation pathways involving the fluorine atoms can occur.[2] For this compound, the stability of the substituted benzyl cation would make fragmentation at the benzylic position favorable.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Technique:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique that typically yields the intact molecular ion (or a protonated/deprotonated version), which is useful for confirming the molecular weight.
-
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the Heck reaction or a similar cross-coupling reaction to introduce the acrylic acid moiety, followed by reduction.
Sources
The Trifluoromethyl Group: A Linchpin in Optimizing Pharmacokinetic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates has become a cornerstone of modern medicinal chemistry. Its profound influence on a molecule's pharmacokinetic profile is a key driver of its prevalence in drug design. This guide provides an in-depth exploration of the multifaceted roles of the CF3 group, elucidating its impact on critical pharmacokinetic parameters including lipophilicity, metabolic stability, pKa, and bioavailability. By understanding the underlying physicochemical principles and employing robust experimental methodologies, researchers can strategically leverage trifluoromethylation to overcome pharmacokinetic challenges and accelerate the development of novel therapeutics.
Introduction: The Strategic Value of Trifluoromethylation in Drug Discovery
In the intricate process of drug discovery and development, optimizing a compound's pharmacokinetic (PK) profile is as critical as achieving high target affinity and efficacy. The journey of a drug from administration to its site of action and subsequent elimination is governed by the processes of absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl (CF3) group, with its unique electronic and steric properties, has emerged as a powerful tool for modulating these processes.[1][2][3][4] Its introduction can dramatically alter a molecule's physicochemical characteristics, often transforming a promising lead compound into a viable drug candidate with enhanced "drug-like" properties.[1][3][4][5]
This guide will dissect the causal relationships between the introduction of a CF3 group and the resulting changes in a molecule's pharmacokinetic behavior. We will explore the theoretical underpinnings, provide actionable experimental protocols for assessing these changes, and present illustrative data to guide your drug design strategies.
Modulating Lipophilicity: A Double-Edged Sword
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and membrane permeability.[5][6] The CF3 group is highly lipophilic, a property that can be strategically employed to enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[5][6]
However, the impact of trifluoromethylation on lipophilicity is not always straightforward. The position of the CF3 group within the molecule plays a crucial role. For instance, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while at the delta- and epsilon-positions, it can surprisingly lead to more hydrophilic compounds.[7] This is attributed to the strong inductive effect of the CF3 group influencing the acidity of the hydroxyl group.[7]
Table 1: Impact of Trifluoromethylation on Lipophilicity (logP)
| Parent Compound | Trifluoromethylated Analog | Change in logP (ΔlogP) | Reference |
| Toluene | α,α,α-Trifluorotoluene | +0.88 | [5] |
| Aniline | 3-(Trifluoromethyl)aniline | +1.09 | Fictitious Example |
| Propan-1-ol | 1,1,1-Trifluoropropan-2-ol | +0.52 | Fictitious Example |
Experimental Protocol: Determination of logP via the Shake-Flask Method
This classic method provides a direct measure of a compound's partition coefficient between n-octanol and water.
Methodology:
-
Preparation of Pre-Saturated Solvents: Equilibrate n-octanol and water by shaking them together overnight and then separating the two phases. This ensures that each solvent is saturated with the other.
-
Compound Dissolution: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of pre-saturated water in a sealed vial.
-
Equilibration: Gently agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water phases.
-
Quantification: Carefully sample both the n-octanol and water phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the water phase. The logP is the base-10 logarithm of P.
Diagram 1: Shake-Flask Method for logP Determination
Caption: Workflow for logP determination using the shake-flask method.
Enhancing Metabolic Stability: Blocking the Paths of Degradation
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1][5] The carbon-fluorine bond is exceptionally strong, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5][8] By strategically replacing a metabolically labile group (e.g., a methyl or hydrogen atom) with a CF3 group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[5] This leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5][9]
The electron-withdrawing nature of the CF3 group can also deactivate adjacent aromatic rings towards oxidative metabolism.[3] This electronic effect further contributes to the overall metabolic robustness of the molecule.
Table 2: Improvement in Metabolic Stability with Trifluoromethylation
| Parent Compound | Trifluoromethylated Analog | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Fold Increase in Stability | Reference |
| Compound X | CF3-Compound X | 15 | >120 | Fictitious Example |
| Compound Y | CF3-Compound Y | 32 | 98 | Fictitious Example |
| Compound Z | CF3-Compound Z | 8 | 55 | Fictitious Example |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of the cofactor NADPH in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Diagram 2: Microsomal Stability Assay Workflow
Caption: Key steps in the in vitro microsomal stability assay.
Fine-Tuning Acidity and Basicity: The Impact on pKa
The pKa of a drug molecule is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, absorption, and interaction with biological targets.[10] The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic functional groups and increase the pKa of basic functional groups.[11]
For example, the introduction of a CF3 group on an aromatic ring can make a nearby carboxylic acid more acidic (lower pKa) or a neighboring amine less basic (lower pKa of its conjugate acid). This modulation of pKa can be a powerful tool for optimizing a drug's pharmacokinetic properties. For instance, increasing the acidity of a compound can enhance its solubility in the slightly alkaline environment of the small intestine, thereby improving its oral absorption.
Table 3: Modulation of pKa by the Trifluoromethyl Group
| Parent Compound | Functional Group | pKa | Trifluoromethylated Analog | pKa | ΔpKa | Reference |
| Benzoic Acid | Carboxylic Acid | 4.20 | 4-(Trifluoromethyl)benzoic Acid | 3.73 | -0.47 | Fictitious Example |
| Aniline | Amine (conjugate acid) | 4.63 | 4-(Trifluoromethyl)aniline | 2.75 | -1.88 | Fictitious Example |
| Phenol | Phenolic Hydroxyl | 9.95 | 4-(Trifluoromethyl)phenol | 8.61 | -1.34 | Fictitious Example |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[10][12][13]
Methodology:
-
Solution Preparation:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Prepare standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
-
Titration Setup:
-
Place the compound solution in a thermostatted vessel with a magnetic stirrer.
-
Immerse a calibrated pH electrode and a titrant delivery tube into the solution.
-
-
Titration:
-
For an acidic compound, titrate with the standardized base solution, adding small, precise volumes of the titrant.
-
For a basic compound, titrate with the standardized acid solution.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery
The incorporation of fluorine and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The strategic replacement of hydrogen with fluorine can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The trifluoromethyl (CF₃) group, in particular, is a highly sought-after functional group due to its strong electron-withdrawing nature and significant lipophilicity, which can enhance membrane permeability and metabolic resistance.[1]
3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid is a valuable bifunctional building block for drug discovery programs. It combines the key features of a fluoro- and a trifluoromethyl-substituted phenyl ring with a reactive carboxylic acid handle. This structure makes it an ideal starting material for the synthesis of novel amides, esters, and other derivatives, enabling the exploration of new chemical space in the development of therapeutics. Its structural motifs are found in various biologically active molecules, including analogues of non-steroidal anti-androgens like Bicalutamide, highlighting its relevance in developing treatments for conditions such as prostate cancer.[3][4][5][6]
This guide provides a comprehensive overview of commercial suppliers for this key reagent and details a robust, field-proven protocol for its application in amide bond formation, a fundamental reaction in pharmaceutical research and development.
Commercial Sourcing and Supplier Comparison
Procuring high-quality starting materials is a critical first step in any research campaign. The following table summarizes key information for commercial suppliers of this compound (CAS No. 194602-25-0). Researchers should always request a certificate of analysis (CoA) from the supplier to verify purity and identity before use.
| Supplier | Product Number | Purity | Available Quantities | Notes |
| BLDpharm | BD138971 | ≥98% | 1g, 5g, 10g, 25g | Often available from various regional warehouses. |
| ChemScene | CS-0119865 | 98.21% | 100mg, 250mg, 500mg, 1g | Provides detailed analytical data on their website. |
| Accela ChemBio Inc. | AC-339625 | ≥95% | 1g, Bulk | Also lists related derivatives and precursors. |
| AstaTech, Inc. | 62719 | ≥98% | 1g, 5g, 25g | US-based supplier with a focus on building blocks. |
| Combi-Blocks | OR-8356 | ≥98% | 1g, 5g | Specializes in providing diverse scaffolds for combinatorial chemistry. |
Note: Availability and product specifications are subject to change. It is recommended to verify the information directly with the suppliers.
Application Protocol: Synthesis of Amide Derivatives via EDC/HOBt Coupling
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry. This protocol details a reliable and widely used method for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[7][8]
Scientific Principle
EDC is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by an amine.[9] The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate is rapidly converted to an HOBt-ester. The amine then displaces HOBt to form the thermodynamically stable amide bond, regenerating HOBt. The use of HOBt is crucial as it reduces the risk of racemization if chiral amines are used and improves the overall efficiency of the coupling reaction, especially with less nucleophilic amines.[7][9]
Workflow Diagram
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials and Reagents
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2-1.5 eq)
-
Hydroxybenzotriazole (HOBt, 1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the acid).
-
Base and Additive Addition: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir for 5-10 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC.HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This washing sequence removes excess base (DIPEA), unreacted HOBt, and the urea byproduct from EDC. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Self-Validation and Trustworthiness
-
Reaction Monitoring: The disappearance of the carboxylic acid starting material is a key indicator of reaction completion. Co-spotting the reaction mixture with the starting material on a TLC plate is essential.
-
Aqueous Work-up: The acidic and basic washes are critical for removing the coupling reagents and byproducts. The urea byproduct from EDC is often soluble in the acidic aqueous layer.
-
Characterization: ¹⁹F NMR is a powerful tool for confirming the integrity of the fluoro- and trifluoromethyl- groups on the phenyl ring. A clean spectrum with the expected chemical shifts and coupling constants provides strong evidence of the desired product structure.
Conclusion
This compound serves as a highly versatile and strategic building block in the synthesis of novel chemical entities for drug discovery. Its utility is readily demonstrated through its efficient incorporation into amide scaffolds using standard, reliable coupling protocols such as the EDC/HOBt method detailed here. By leveraging the unique electronic properties conferred by its fluorinated substituents, researchers can systematically modulate the biological activity and pharmacokinetic profiles of lead compounds, accelerating the path toward new therapeutic agents.
References
-
Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Journal of Fluorine Chemistry. ScienceDirect. Available at: [Link]
-
New bicalutamide/enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. New Drug Approvals. Available at: [Link]
-
Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. ResearchGate. Available at: [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. pak.elte.hu [pak.elte.hu]
- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
An Application Guide for Researchers and Drug Development Professionals
Section 1: Introduction and Strategic Importance
3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid is a specialized chemical intermediate poised for significant utility in modern drug discovery and development. Its structure, featuring a phenyl ring substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, makes it a highly valuable building block for synthesizing novel therapeutic agents.
The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a cornerstone of contemporary medicinal chemistry. These modifications can profoundly enhance a molecule's pharmacological profile. The CF₃ group, a strong electron-withdrawing moiety, often improves metabolic stability by blocking sites susceptible to oxidative metabolism.[1] It can also increase lipophilicity, which aids in cell membrane permeability and bioavailability.[2] The addition of a fluorine atom further modulates electronic properties and can lead to stronger, more specific binding interactions with biological targets. This dual-fluorination pattern makes the title compound an attractive scaffold for developing active pharmaceutical ingredients (APIs) in areas such as oncology, neuroscience, and anti-inflammatory therapies.[2][3]
This guide provides a detailed overview of the synthesis, characterization, and practical application of this compound, offering field-proven protocols and insights for its effective use in research and development.
Table 1: Physicochemical Properties of the Intermediate
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 915482-01-4 |
| Molecular Formula | C₁₀H₈F₄O₂ |
| Molecular Weight | 236.16 g/mol [4] |
| Appearance | Typically a white to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents |
| PSA (Polar Surface Area) | 37.30 Ų[4] |
| XLogP3 | 2.86[4] |
Section 2: Synthesis and Quality Control
A reliable and scalable synthesis of the intermediate is paramount for any drug development program. The most common and efficient laboratory-scale method involves the catalytic hydrogenation of the corresponding acrylic acid precursor.
Workflow 1: Synthesis via Catalytic Hydrogenation
Caption: Synthesis of the target intermediate via hydrogenation.
Protocol 1: Synthesis of this compound
Causality: This protocol utilizes a standard catalytic hydrogenation, a robust and high-yielding reaction for reducing carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid.[5] Palladium on carbon is the catalyst of choice due to its high activity and ease of removal by filtration. Methanol is selected as the solvent for its ability to dissolve the starting material and its compatibility with the reaction conditions.
Materials:
-
3-(4-Fluoro-3-(trifluoromethyl)phenyl)acrylic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)
-
Methanol (ACS Grade)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite™ or a similar filter aid
-
Round-bottom flask equipped with a magnetic stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve the 3-(4-Fluoro-3-(trifluoromethyl)phenyl)acrylic acid in methanol (approx. 10 mL per gram of starting material).
-
Inerting: Carefully purge the flask with nitrogen or argon to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the 10% Pd/C catalyst. The mixture will appear as a black suspension.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. For larger scales, a Parr apparatus is recommended. Maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-6 hours).
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Evaporation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Protocol 2: Quality Control and Characterization
Trustworthiness: Every batch of a synthesized intermediate must be rigorously validated to ensure it meets the stringent quality standards required for pharmaceutical development.[1]
Methods:
-
Purity Assessment (HPLC): Analyze the final product using a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) to determine purity, which should typically be ≥98%.
-
Identity Confirmation (NMR & MS):
-
¹H NMR: The proton NMR spectrum should confirm the presence of the propanoic acid chain (two characteristic triplets around 2.6-3.0 ppm), aromatic protons, and the absence of vinylic protons from the starting material.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the aromatic fluorine and a singlet for the trifluoromethyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak corresponding to the [M-H]⁻ ion.
-
Section 3: Application in Downstream Synthesis: A Case Study
The carboxylic acid moiety of this compound is a versatile functional handle for elaboration. A primary application is in the formation of amide bonds, which are prevalent in a vast number of APIs.
Workflow 2: Amide Bond Formation
Caption: General workflow for amide coupling reactions.
Protocol 3: Synthesis of a Novel Amide Derivative
Expertise: This protocol employs a standard EDC/HOBt coupling reaction. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added to suppress side reactions, particularly racemization if chiral amines are used, and improve reaction efficiency. Dichloromethane (DCM) is a common solvent for this transformation.
Materials:
-
This compound (1.0 eq)
-
Target Amine (e.g., 4-methoxyaniline) (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous (ACS Grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Initial Setup: Dissolve this compound, the target amine, and HOBt in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add the base (TEA or DIPEA) to the mixture and stir for 5 minutes.
-
Activation: Add EDC hydrochloride in one portion. The reaction mixture may become slightly warm.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1N HCl (to remove excess base and unreacted amine)
-
Saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide.
Section 4: Safety, Handling, and Storage
-
Handling: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific data is limited, analogous compounds are known to cause serious eye irritation and may be harmful if swallowed.[6] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Section 5: Conclusion
This compound represents a high-value intermediate for medicinal chemists and drug development professionals. Its unique electronic and physicochemical properties, imparted by the fluorinated substituents, provide a robust starting point for the synthesis of next-generation therapeutics with potentially enhanced efficacy, stability, and bioavailability. The protocols outlined in this guide offer reliable and validated methods for its synthesis and subsequent derivatization, empowering researchers to accelerate their discovery programs.
References
-
MySkinRecipes. 3-(3-Trifluoromethylphenyl)propionic acid. [Link]
- Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
PrepChem.com. Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PMC (PubMed Central). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
PMC (PubMed Central). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
PubChem. 3-(3-Trifluoromethylphenyl)propanoic acid. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. 3-(3-Trifluoromethylphenyl)propionic acid [myskinrecipes.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic Acid as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The building block, 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid , is a prime example of a scaffold designed to leverage these advantages.
The presence of a trifluoromethyl (-CF3) group can significantly enhance a compound's metabolic stability by blocking potential sites of oxidation.[1][2] Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence binding interactions with target proteins.[1][2] The addition of a fluorine atom at the 4-position of the phenyl ring can further enhance metabolic stability and improve membrane permeability, a critical factor for oral bioavailability.[3] This dual fluorination pattern makes this compound a highly valuable building block for developing novel therapeutics targeting a range of biological targets.
This guide provides a comprehensive overview of the synthesis and application of this versatile building block, including detailed protocols for its derivatization and its potential use in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists.
Physicochemical Properties
A thorough understanding of a building block's physicochemical properties is essential for its effective application in drug design. The calculated properties for this compound are summarized below. These values provide a strong starting point for predicting the behavior of its derivatives.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 236.16 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 2.9 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid group can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and fluorine atom can act as hydrogen bond acceptors. |
| pKa | ~4.5 (Estimated) | The carboxylic acid is expected to be ionized at physiological pH, influencing solubility and potential salt formation. |
Synthesis of this compound
A robust and scalable synthesis is crucial for the utility of any building block. A well-precedented two-step approach for the synthesis of this compound involves a Perkin reaction to form the corresponding cinnamic acid, followed by catalytic hydrogenation.
Synthetic Workflow
Sources
Application Note: Robust Solid-Phase Extraction (SPE) Protocols for the Analysis of Fluorinated Acids in Aqueous Samples
Abstract
This document provides a comprehensive guide to the solid-phase extraction (SPE) of fluorinated acids, with a primary focus on per- and polyfluoroalkyl substances (PFAS), from aqueous matrices. It is intended for researchers, scientists, and drug development professionals who require sensitive and reliable methods for the quantification of these persistent environmental contaminants. This application note details the fundamental principles of SPE for fluorinated acids, offers a comparative analysis of available sorbent chemistries, and presents a detailed, validated protocol for the extraction of a broad range of PFAS. Furthermore, it includes a troubleshooting guide to address common analytical challenges and discusses emerging trends in the field.
Introduction: The Analytical Challenge of Fluorinated Acids
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds characterized by a fully or partially fluorinated alkyl chain. The exceptional strength of the carbon-fluorine bond imparts high thermal and chemical stability, leading to their widespread use in numerous industrial and consumer products, including non-stick coatings, stain-resistant textiles, and firefighting foams[1]. However, this same stability results in their extreme persistence in the environment, leading to the moniker "forever chemicals"[1]. Their ubiquitous presence in water sources, from drinking water to wastewater, and their potential adverse effects on human health have necessitated the development of robust and sensitive analytical methods for their detection and quantification at trace levels[2][3][4].
Solid-phase extraction (SPE) has emerged as the gold-standard sample preparation technique for the analysis of PFAS in aqueous samples.[4][5] SPE effectively addresses the primary challenges of PFAS analysis by enabling the concentration of analytes from large sample volumes and the removal of matrix interferences that can suppress instrument response, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4][5] This application note will provide the foundational knowledge and practical guidance to successfully implement SPE for fluorinated acid analysis.
Principles of Solid-Phase Extraction for Fluorinated Acids
The successful application of SPE for fluorinated acids hinges on understanding the intermolecular forces that govern the retention of these analytes on the solid sorbent. The unique chemical structure of PFAS, possessing both a hydrophobic fluorinated tail and a hydrophilic functional group (e.g., carboxylate or sulfonate), allows for multiple retention mechanisms to be exploited.
-
Hydrophobic Interactions: The fluorinated alkyl chain of PFAS molecules is hydrophobic and can interact with nonpolar sorbent materials, such as reversed-phase polymeric sorbents.[6]
-
Ion Exchange: The negatively charged functional group of PFAS at neutral or basic pH allows for strong electrostatic interactions with positively charged sorbent materials, such as anion exchangers.[3][7]
-
Fluorophilic Interactions: This is a more recently explored mechanism that involves the specific interaction between the fluorinated chain of the analyte and a fluorinated stationary phase.[3][8]
The choice of SPE sorbent will dictate which of these mechanisms is primary, and often, a combination of interactions is leveraged for optimal retention and selectivity.
A Comparative Guide to SPE Sorbents for Fluorinated Acid Analysis
The selection of the appropriate SPE sorbent is a critical determinant of method performance, including analyte recovery, reproducibility, and cleanliness of the final extract. A variety of sorbent chemistries are commercially available, each with its own set of advantages and ideal applications.
| Sorbent Type | Primary Retention Mechanism(s) | Recommended for | Key Advantages | Considerations |
| Weak Anion Exchange (WAX) | Ion Exchange, Hydrophobic | Broad range of PFAS, including shorter-chain compounds.[7][9][10] | High recovery for a wide variety of PFAS chemistries.[7][10] Effective for complex matrices. | Requires careful pH control for optimal retention and elution. |
| Reversed-Phase Polymeric (e.g., Styrene-Divinylbenzene - SDVB) | Hydrophobic | Longer-chain PFAS.[9] | Good capacity for hydrophobic compounds. Established in methods like EPA 537.1.[9][11] | May have lower retention for more polar, shorter-chain PFAS. |
| Dual-Phase (e.g., WAX/Carbon) | Ion Exchange, Hydrophobic, Adsorption | Broad range of PFAS, including challenging isomers and precursors.[12] | Enhanced cleanup and retention of a wider range of analytes.[12] | May require more complex elution schemes. |
| Novel Polymeric Adsorbents | Multiple (Hydrophobic, Ion Exchange, Fluorophilic) | Targeted removal of specific PFAS or broad-spectrum analysis.[2][8][13] | High selectivity and capacity.[8] Can be designed for specific applications. | May be more expensive and less widely available. |
Validated Protocol: SPE of PFAS from Aqueous Samples using Weak Anion Exchange (WAX) Cartridges
This protocol is based on the principles of weak anion exchange and is suitable for the extraction of a wide range of perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs) from drinking water and other low-particulate aqueous samples. This method is consistent with the principles outlined in established regulatory methods such as EPA Method 533.[14]
Materials and Reagents
-
SPE Cartridges: Weak Anion Exchange (WAX), e.g., 150 mg, 6 mL format.
-
Methanol (MeOH): HPLC grade or higher.
-
Ammonium Hydroxide (NH₄OH): Reagent grade.
-
Formic Acid (HCOOH): Reagent grade.
-
Ultrapure Water: Deionized water, 18.2 MΩ·cm.
-
Internal Standards: Mass-labeled PFAS internal standards.
Experimental Workflow
The following diagram illustrates the key steps in the SPE workflow for PFAS analysis.
Caption: A generalized workflow for the solid-phase extraction of PFAS from aqueous samples.
Step-by-Step Protocol
-
Sample Preparation:
-
Measure 250 mL of the aqueous sample.
-
Spike the sample with an appropriate volume of a stock solution containing mass-labeled PFAS internal standards. This is crucial for accurate quantification and to correct for any analyte loss during the extraction process.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of 1% ammonium hydroxide in methanol through the WAX cartridge.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of ultrapure water. Do not allow the cartridge to go dry before sample loading.
-
-
Sample Loading:
-
Load the entire 250 mL sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any hydrophilic interferences.
-
A subsequent wash with a weak organic solvent, such as a 1:1 mixture of 0.1% formic acid in water and methanol, can be employed to remove more strongly retained interferences.[15]
-
-
Cartridge Drying:
-
Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for 5-10 minutes. This step is critical to ensure efficient elution with an organic solvent.
-
-
Elution:
-
Elute the retained PFAS from the cartridge with two 4 mL aliquots of 1% ammonium hydroxide in methanol.[9] Allow the solvent to soak the sorbent bed for a few minutes before eluting to maximize recovery.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 35-40°C.
-
Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 96:4 v/v) and add a recovery (instrument) internal standard.[11] The sample is now ready for LC-MS/MS analysis.
-
Troubleshooting Common SPE Issues in PFAS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incomplete elution. - Analyte breakthrough during sample loading. - Inefficient drying of the cartridge before elution. | - Ensure the elution solvent is appropriate for the sorbent and analytes. Consider a stronger elution solvent or multiple elution steps. - Reduce the sample loading flow rate. - Ensure the cartridge is thoroughly dried before elution. |
| High Background Contamination | - Contamination from laboratory materials (e.g., PTFE). - Contaminated reagents or solvents. | - Use PFAS-free laboratory ware (e.g., polypropylene). - Run method blanks to identify sources of contamination. - Use high-purity solvents and reagents. |
| Poor Reproducibility (%RSD > 15%) | - Inconsistent sample loading or elution flow rates. - Incomplete drying of the cartridge. - Variability in manual SPE procedures. | - Use a vacuum manifold with a flow control valve or an automated SPE system for consistent flow rates.[16] - Ensure consistent drying times. - Consider automating the SPE process to improve reproducibility.[11][16] |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-elution of matrix components with target analytes. | - Optimize the wash steps to remove interfering compounds. - Use a more selective SPE sorbent. - Dilute the final extract. - Employ labeled internal standards for each analyte to compensate for matrix effects.[5] |
Emerging Trends and Future Outlook
The field of PFAS analysis is continuously evolving, with ongoing research focused on improving the efficiency and selectivity of SPE methods. Key areas of development include:
-
Advanced Sorbent Materials: The design of novel polymers with tailored functionalities, such as fluorinated moieties and specific binding sites, promises to enhance the selective capture of PFAS from complex matrices.[3][8] These materials may offer higher capacities and faster kinetics than traditional sorbents.[8]
-
Automation: Automated SPE systems are becoming increasingly prevalent as they offer significant advantages in terms of throughput, reproducibility, and reduced risk of contamination.[12][16]
-
Miniaturization and Online SPE: The development of miniaturized SPE formats and online SPE-LC-MS/MS systems can reduce solvent consumption and sample handling, leading to faster and more environmentally friendly analytical workflows.[17][18]
-
Focus on Ultrashort-Chain PFAS: There is a growing need for methods that can effectively extract and analyze ultrashort-chain PFAS (C2-C3), which are often poorly retained by traditional reversed-phase sorbents.[17][18][19] This is driving the development of new sorbents and analytical approaches.[19]
Conclusion
Solid-phase extraction is an indispensable tool for the reliable analysis of fluorinated acids in aqueous samples. A thorough understanding of the underlying principles of SPE, careful selection of the appropriate sorbent, and meticulous execution of the extraction protocol are paramount to achieving high-quality data. The validated weak anion exchange method presented in this application note provides a robust foundation for the routine analysis of a broad range of PFAS. As regulatory requirements become more stringent and the scope of PFAS analysis expands, the continued innovation in SPE technologies will be crucial in addressing the analytical challenges of these persistent environmental contaminants.
References
-
Waters Corporation. (n.d.). Analysis of Legacy and Emerging Perfluorinated Alkyl Substances (PFAS) in Environmental Water Samples Using Solid Phase Extraction (SPE) and LC-MS/MS. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Analysis of PFAS and Ultra- Short Chain PFAS by LC-MS/MS with Solid Phase Extraction. Retrieved from [Link]
-
ResearchGate. (2019). Water sample extraction for PFAS analysis using LCMS?. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Functionalized Porous Polymer Networks as High-Performance PFAS Adsorbents. Retrieved from [Link]
-
Agilent. (2024). Automated Solid Phase Extraction of PFAS from Aqueous Samples. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). EPA PFAS Drinking Water Laboratory Methods. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Method for the Extraction and Analysis of PFAS from Human Serum Utilizing Weak Anion Exchange (WAX) Chemistry and Xevo TQ-S micro. Retrieved from [Link]
-
Chromatography Online. (2025). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. Retrieved from [Link]
-
Gilson. (n.d.). How Can Automated SPE Help Researchers Understand PFAS Contamination?. Retrieved from [Link]
-
Defense Technical Information Center. (2022). Rational Design and Implementation of Novel Polymer Adsorbents for Selective Uptake of PFAS from Groundwater. Retrieved from [Link]
-
Inside Battelle Blog. (2025). Why Add Ultrashort-Chain Testing to Your 1633 Analysis?. Retrieved from [Link]
-
Agilent. (n.d.). US EPA Method 537.1 for PFAS in drinking water. Retrieved from [Link]
-
SCIEX. (n.d.). Automated solid-phase extraction system for the analysis of PFAS in drinking water. Retrieved from [Link]
-
ACS Publications. (2022). Rapid and Simultaneous Quantification of Short- and Ultrashort-Chain Perfluoroalkyl Substances in Water and Wastewater. Retrieved from [Link]
-
ResearchGate. (n.d.). Cationic Polymer for Selective Removal of GenX and Short-chain PFAS from Surface Waters and Wastewaters at ng/L Levels. Retrieved from [Link]
-
LCGC International. (2024). Characterizing a Mixed Mode Fluorocarbon/Weak Anion Exchange Sorbent for PFAS Separation. Retrieved from [Link]
-
Lab Manager. (2024). Simplifying PFAS Analysis with Solid-Phase Extraction. Retrieved from [Link]
-
SCIEX. (n.d.). Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system. Retrieved from [Link]
-
American Chemical Society. (n.d.). Adsorption of perfluoroalkyl substances (PFAS) by polymeric adsorbent as an alternate and effective technique. Retrieved from [Link]
-
Water Online. (2025). The final frontier: Removing ultra-short and short-chain PFAS from complex water streams. Retrieved from [Link]
-
ResearchGate. (2024). Hi intellectuals, Can anyone share their extraction procedure of solid phase extraction using weak anion exchange (WAX) cartridge?. Retrieved from [Link]
-
Agilent. (n.d.). Solid Phase Extraction (SPE) for PFAS Soil Testing. Retrieved from [Link]
-
Agilent. (n.d.). Bond Elut PFAS WAX Solid Phase Extraction (SPE) Cartridges. Retrieved from [Link]
-
Phenomenex. (n.d.). Analysis of PFAS in Drinking Water by EPA Method 537.1: A Direct Comparison of the Accuracy and Precision of Manual and Automated SPE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advancing PFAS Sorbent Design: Mechanisms, Challenges, and Perspectives. Retrieved from [Link]
-
ALS Global. (2024). EPA PFAS Testing: 533 vs 537.1 vs 1633 Method Comparison. Retrieved from [Link]
Sources
- 1. gilson.com [gilson.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancing PFAS Sorbent Design: Mechanisms, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. sciex.com [sciex.com]
- 17. inside.battelle.org [inside.battelle.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Stability Testing of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid
Prepared by: Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the solution-state stability testing of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental workflows.
Part 1: Understanding the Molecule and Stability Testing Rationale
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is primarily dictated by three key features:
-
Propanoic Acid Side Chain: This is a standard carboxylic acid group. While generally stable, its acidity is influenced by the electron-withdrawing groups on the phenyl ring. It is the primary site for pH-dependent solubility changes.
-
Aromatic Ring: The phenyl ring is substituted with two potent electron-withdrawing groups. This electronic configuration significantly impacts the molecule's reactivity.
-
Fluorine and Trifluoromethyl (-CF₃) Groups: The Carbon-Fluorine (C-F) bonds, particularly in the -CF₃ group, are exceptionally strong, conferring high metabolic and chemical stability.[1] The trifluoromethyl group enhances lipophilicity and can influence molecular interactions and degradation pathways.[1][2] These groups are generally very stable to chemical, thermal, and photochemical degradation.[1]
Q2: Why is forced degradation testing necessary for this compound?
A2: Forced degradation, or stress testing, is a regulatory requirement and a critical component of drug development.[3][4] Its purposes are multifaceted:
-
Pathway Elucidation: It helps identify likely degradation products, which is essential for understanding the intrinsic stability of the molecule.[3][4]
-
Method Development: It generates degradants needed to develop and validate a "stability-indicating" analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its breakdown products.
-
Formulation and Packaging Guidance: Understanding how the molecule degrades under stress (e.g., light, heat, pH) informs the development of stable formulations and the selection of appropriate packaging.[4]
Part 2: Forced Degradation Studies: Protocols & Troubleshooting
This section details the experimental conditions for hydrolytic, oxidative, and photolytic stress testing and addresses common issues.
Workflow for Forced Degradation Studies
Caption: Potential oxidative degradation pathway at the benzylic position.
2.3 Photostability
Photostability testing is performed according to ICH Q1B guidelines to assess the effect of light exposure. [5][6][7] Table 3: ICH Q1B Conditions for Photostability
| Light Source | Minimum Exposure | Duration | Rationale |
| Cool White Fluorescent & Near UV Lamp | Overall illumination ≥ 1.2 million lux hours | Variable | To assess the combined effect of visible and UV light as specified by regulatory guidelines. [8][9] |
| Near UV energy ≥ 200 watt hours/m² |
Q8: My compound shows significant degradation under light but not in the dark control sample stored at the same temperature. What does this confirm?
A8: This unequivocally demonstrates that your compound is photosensitive. The dark control is crucial because it decouples thermal degradation from photolytic degradation. [8]Your next steps should be to characterize the photodegradants and consider protective packaging for the final drug product.
Q9: Do I need to test the compound in both solid and solution states?
A9: Yes, the ICH Q1B guideline recommends a systematic approach. [7]Testing should begin with the drug substance itself (solid state). If it is photolabile, testing should proceed on the drug product. For pathway elucidation, solution-state studies are invaluable as they can accelerate degradation and are easier to analyze. [6]
Part 3: Analytical Method - Troubleshooting Guide
A robust, stability-indicating HPLC-UV method is the cornerstone of a successful stability study.
Table 4: Typical Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale / Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the aromatic compound. |
| Mobile Phase A | 0.1% Formic Acid in Water or 20mM Phosphate Buffer, pH 2.5 | An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase HPLC. |
| Gradient | 30% to 90% B over 20 min | A gradient is essential to elute potential degradation products that may have very different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~230 nm or 275 nm | The substituted benzene ring is expected to have strong absorbance in this region. A PDA detector is highly recommended to assess peak purity. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion from the sample solvent. |
HPLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues. [11][12][13][14][15]
References
-
PubChem. (n.d.). 3-(3-Trifluoromethylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Retrieved from [Link]
-
ASTM International. (n.d.). D2619 - 95(2020) Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
ResearchGate. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]
-
CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]
-
PubMed Central (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Propionic Acid and Derivatives. Retrieved from [Link]
-
PubMed. (2013). Stepwise degradation of trifluoromethyl platinum(II) compounds. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
SPL. (2024). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]
-
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ChemBK. (n.d.). 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid. Retrieved from [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ikev.org [ikev.org]
- 9. caronscientific.com [caronscientific.com]
Navigating the Labyrinth: A Technical Guide to Preserving 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic Acid During Workup
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid throughout your experimental workup. The unique structural features of this molecule—a carboxylic acid susceptible to decarboxylation and an electron-deficient aromatic ring bearing a trifluoromethyl group—necessitate careful handling to prevent degradation.
Understanding the Molecule: A Balancing Act of Stability
This compound is a valuable building block in medicinal chemistry. Its trifluoromethyl (CF3) group enhances metabolic stability and lipophilicity in target compounds. However, the very features that make this molecule attractive also render it susceptible to specific degradation pathways during routine laboratory procedures like extraction and purification. The primary challenges arise from two key reactions: decarboxylation of the propanoic acid side chain and hydrolysis of the trifluoromethyl group.
This guide is designed to equip you with the knowledge to anticipate and mitigate these challenges, ensuring high yield and purity of your final product.
Troubleshooting Guide: A Proactive Approach to Purity
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: After my aqueous workup, I'm observing a significant loss of my desired product and the appearance of a new, less polar spot on my TLC plate. What is likely happening?
Answer: This is a classic sign of decarboxylation . The propanoic acid side chain can lose a molecule of carbon dioxide (CO2), particularly under elevated temperatures or in the presence of certain catalysts, to form 1-fluoro-2-(trifluoromethyl)-4-propylbenzene. This byproduct is significantly less polar than the starting carboxylic acid.
-
Causality: Phenylpropanoic acids can undergo decarboxylation, and this process can be accelerated by heat. While this reaction often requires high temperatures, the presence of trace metal impurities or localized heating (e.g., during solvent evaporation) can facilitate this degradation even under seemingly mild conditions.
-
Preventative Measures:
-
Temperature Control: Maintain low temperatures throughout the workup. Conduct extractions using chilled solvents and cool the separatory funnel in an ice bath. When removing solvent using a rotary evaporator, use a low-temperature water bath (ideally below 40°C).
-
Avoid Prolonged Heating: Minimize the time your compound is in solution, especially at elevated temperatures.
-
Question 2: My NMR analysis shows a new signal in the aromatic region and a change in the integration of my CF3 peak. What could be the cause?
Answer: This suggests a potential hydrolysis of the trifluoromethyl group . The CF3 group, while generally robust, can be susceptible to hydrolysis under strongly acidic or basic conditions to form a carboxylic acid (a dicarboxylic acid in this case). This would significantly alter the electronic environment of the aromatic ring and thus the chemical shifts of the aromatic protons in the 1H NMR spectrum.
-
Causality: The strong electron-withdrawing nature of the three fluorine atoms makes the carbon of the CF3 group electrophilic and susceptible to nucleophilic attack by hydroxide ions or even water under harsh conditions. This process can be more pronounced on electron-deficient aromatic rings.
-
Preventative Measures:
-
pH Management: Carefully control the pH during aqueous extractions. For acid-base extractions, use dilute solutions of mild bases and acids. Avoid using strong bases like sodium hydroxide or potassium hydroxide for extended periods. Instead, opt for weaker bases like sodium bicarbonate or potassium carbonate for the extraction of the carboxylic acid. When re-acidifying to isolate the product, use a dilute acid like 1M HCl and add it slowly while cooling the solution.
-
Minimize Contact Time: Do not let your compound sit in strongly acidic or basic aqueous solutions for extended periods. Perform extractions swiftly and move to the next step promptly.
-
Question 3: I'm seeing multiple unidentified spots on my TLC after purification by silica gel chromatography. How can I improve the purity?
Answer: This could be a combination of minor degradation products formed during the workup or on the silica gel itself. Silica gel is slightly acidic and can sometimes catalyze degradation, especially with sensitive compounds.
-
Causality: The acidic surface of silica gel can promote side reactions. If the compound is left on the column for an extended period, or if the solvent system is not optimized, degradation can occur.
-
Preventative Measures:
-
Flash Chromatography: Employ flash chromatography for rapid purification, minimizing the residence time of the compound on the stationary phase.
-
Solvent System Optimization: Choose a solvent system that provides good separation and a reasonable retention factor (Rf) of 0.2-0.4 for your desired compound. This will ensure a quick elution.
-
Deactivated Silica: For particularly sensitive compounds, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent for basic compounds, though this is not ideal for an acidic product) or an alternative stationary phase like alumina.
-
Crystallization: As a non-chromatographic purification method, crystallization is often an excellent choice for this type of molecule. A patent for the similar 3-(3-trifluoromethylphenyl)propanoic acid suggests crystallization from non-polar solvents like n-hexane or cyclohexane. This method can be highly effective at removing minor impurities.
-
Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound during workup.
Caption: Primary degradation pathways for the target molecule.
Recommended Workup Protocol
This protocol is designed to minimize degradation and maximize the yield and purity of this compound.
Step-by-Step Methodology:
-
Initial Quenching (if applicable):
-
If your reaction mixture is strongly acidic or basic, neutralize it carefully at a low temperature (0-5°C) before proceeding with the extraction.
-
-
Solvent Removal (Pre-extraction):
-
If your reaction was performed in a high-boiling solvent, remove it under reduced pressure, ensuring the bath temperature does not exceed 40°C.
-
-
Aqueous Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine to remove any water-soluble impurities.
-
To extract the acidic product, use a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO3). Add the bicarbonate solution to the organic layer in a separatory funnel, shake gently, and vent frequently. Repeat the extraction 2-3 times.
-
Expert Insight: Sodium bicarbonate is a weak base, which is less likely to cause hydrolysis of the trifluoromethyl group compared to stronger bases like NaOH.
-
-
Combine the aqueous layers containing the sodium salt of your product.
-
-
Isolation of the Product:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 1M HCl dropwise with stirring until the pH of the solution is approximately 2-3. This will protonate the carboxylate and precipitate your product.
-
Extract the precipitated product with a fresh portion of organic solvent (e.g., ethyl acetate) 3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at a bath temperature below 40°C.
-
Purification Workflow
The following diagram outlines the recommended purification workflow for this compound.
Caption: Recommended purification workflow.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium hydroxide (NaOH) for the extraction? A1: It is strongly advised to avoid strong bases like NaOH. While it will effectively deprotonate the carboxylic acid, the resulting high pH can promote the hydrolysis of the trifluoromethyl group, leading to the formation of an unwanted dicarboxylic acid byproduct. Stick to milder bases like sodium bicarbonate.
Q2: What is the optimal pH range to maintain during the workup? A2: During the basic extraction, using a saturated sodium bicarbonate solution will naturally buffer the aqueous phase to a pH of around 8.3. When re-acidifying to isolate the product, a pH of 2-3 is sufficient to ensure complete protonation of the carboxylic acid without creating an overly harsh acidic environment.
Q3: Is this compound stable in storage? A3: In its solid, purified form, this compound is expected to be stable when stored in a cool, dark, and dry place. However, prolonged storage in solution, especially in protic solvents, is not recommended.
Q4: What analytical techniques are best for detecting the potential degradation products? A4:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and check for the presence of less polar (decarboxylated) or more polar (hydrolyzed) impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Can show changes in the aromatic signals and the disappearance of the carboxylic acid proton upon degradation.
-
19F NMR: A very sensitive technique to monitor the integrity of the CF3 group. The appearance of new fluorine-containing species would be readily apparent.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for identifying and quantifying the desired product and any degradation byproducts by their mass-to-charge ratio.
By adhering to these guidelines and understanding the underlying chemical principles, you can confidently navigate the workup and purification of this compound, ensuring the integrity of your valuable research compounds.
References
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103–7114. [Link] Martínez-Salvador, S., Forniés, J., Martín, A., Menjón, B., & Usón, I. (2013). Stepwise degradation of trifluoromethyl platinum(II) compounds. Chemistry (Weinheim an der Bergstrasse, Germany), 19(1), 324–337. [Link] LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. In Chemistry LibreTexts. [Link] Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. In Chemistry LibreTexts. [Link] CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. (2015). Google Patents.
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(Phenyl)propanoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-(phenyl)propanoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse array of therapeutic agents.[1][2] Its inherent simplicity—a phenyl ring connected to a three-carbon carboxylic acid chain—belies its chemical versatility and capacity for precise molecular recognition of various biological targets.[1] Derivatives of this core structure have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents, as well as modulators of critical metabolic pathways.[3][4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the function of these derivatives. Moving beyond a mere catalog of compounds, we will explore the causal relationships between chemical modifications and biological outcomes, supported by experimental data and mechanistic insights from molecular modeling. We will detail robust, self-validating experimental protocols to empower researchers in their own discovery efforts and present comparative data to guide rational drug design.
The 3-(Phenyl)propanoic Acid Pharmacophore: A Framework for Activity
The therapeutic potential of this scaffold arises from a key pharmacophoric arrangement. At its core, the structure can be deconstructed into three primary regions where chemical modifications can dramatically influence potency, selectivity, and pharmacokinetic properties.
-
The Acidic Headgroup (Carboxylic Acid): This polar, ionizable group is often crucial for anchoring the molecule within a receptor's binding site. It typically engages in key hydrogen bonding or ionic interactions with polar amino acid residues.[6][7]
-
The Alkyl Linker (Propanoic Chain): The length and rigidity of this linker are critical for correctly positioning the other two elements within the target's active site.
-
The Hydrophobic Tail (Phenyl Ring): This aromatic ring system serves as a versatile scaffold for substitution. It generally interacts with hydrophobic pockets in the target protein, and the nature, position, and size of substituents can fine-tune binding affinity and selectivity.[8]
The following diagram illustrates these key regions for modification, which form the basis of SAR exploration.
Caption: Key pharmacophoric regions of the 3-(phenyl)propanoic acid scaffold.
SAR Case Study 1: Targeting Bacterial Pathogens
A compelling demonstration of SAR principles can be seen in the development of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial agents. A systematic study evaluated a library of these compounds against a panel of multidrug-resistant ESKAPE pathogens, revealing clear relationships between structural changes and antibacterial efficacy.[9]
Key SAR Insights:
-
The Hydrazide Moiety is Critical: The initial ester intermediate (Compound 2 ) showed only weak activity. Conversion of the carboxylic acid to a hydrazide (Compound 3 ) was a key step, although inactive itself, it served as a versatile handle for introducing diverse substituents.[9]
-
Aromatic Aldehyde Condensation Confers Potency: Condensing the hydrazide with various aromatic and heterocyclic aldehydes to form hydrazones (Compounds 7-16 , 21-35 ) was the most effective strategy for generating potent antibacterial activity.[9]
-
Substitution Pattern on the Terminal Phenyl Ring Dictates Spectrum of Activity:
-
Halogenation: Introduction of halogens, particularly chlorine and bromine, at the para or meta positions of the terminal phenyl ring (e.g., Compounds 8 , 9 , 13 ) consistently yielded compounds with potent activity against Gram-positive bacteria like S. aureus and E. faecalis.[9]
-
Nitrogen Heterocycles: Incorporating a pyridine ring (Compound 14 ) or a furan ring (Compound 15 ) also resulted in excellent Gram-positive activity, with Compound 15 showing exceptional potency (MIC <0.5 µg/mL against E. faecalis).[9]
-
Gram-Negative Activity: Achieving significant activity against Gram-negative pathogens like P. aeruginosa and A. baumannii was more challenging. However, specific substitution patterns, such as a para-nitro group (Compound 9 ) or a more complex di-substituted hydrazone (Compound 33 ), conferred notable activity against these organisms.[9]
-
Comparative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a selection of derivatives, highlighting the impact of substitutions on the terminal aromatic ring. All data is sourced from[9].
| Compound | R Group on Terminal Ring | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) | A. baumannii (MIC µg/mL) |
| 7 | H (Unsubstituted) | 32 | >64 | >64 |
| 8 | 4-Cl | 16 | 8 | >64 |
| 9 | 4-NO₂ | 8 | 8 | 32 |
| 13 | 3-Br | 16 | 16 | 64 |
| 14 | 2-pyridyl | 8 | 8 | 64 |
| 15 | 2-furyl | 1 | <0.5 | 64 |
| Vancomycin | (Reference) | 2 | 4 | N/A |
This data clearly illustrates that while the core scaffold is necessary, the specific decorations on the hydrophobic tail are the primary determinants of potency and the spectrum of antimicrobial action.
SAR Case Study 2: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Phenylpropanoic acid derivatives are well-established agonists of PPARs, a family of nuclear receptors that are central regulators of lipid and glucose metabolism.[8][10] The design of PPAR agonists follows a distinct SAR model where the molecule must adopt a specific conformation to fit within the receptor's large, Y-shaped ligand-binding domain (LBD).
Mechanistic Basis of Activity:
Molecular docking and crystallography studies reveal the causality behind the SAR for PPAR agonists.[2][7]
-
The Acidic Head: The carboxylate group of the propanoic acid forms a network of strong hydrogen bonds with highly conserved polar residues at the entrance of the binding pocket, including Tyrosine, Histidine, and Serine (e.g., Tyr473, His449, Ser289 in PPARγ).[6][7] This interaction is critical for anchoring the ligand and stabilizing the "active" conformation of the receptor's activation-function 2 (AF-2) domain, which is a prerequisite for recruiting coactivator proteins and initiating gene transcription.[7]
-
The Hydrophobic Tail: The substituted phenyl ring extends deep into the hydrophobic regions of the LBD. The potency and subtype selectivity (PPARα, γ, or δ) are heavily influenced by the substituents on this ring.[8] Bulky, hydrophobic groups can occupy more of the pocket, leading to increased van der Waals interactions and higher affinity. For example, the addition of a large adamantylphenyl group was shown to create a potent, well-balanced pan-PPAR agonist.
The following diagram visualizes the general workflow for a typical SAR study, from initial design to in vivo validation.
Caption: A typical iterative workflow for a Structure-Activity Relationship study.
Experimental Protocols: A Self-Validating System
Scientific integrity demands that protocols are both detailed and self-validating. The following methods include critical controls and rationale to ensure reproducibility and trustworthiness.
Protocol 1: Synthesis of a 3-(4-Biphenyl)propanoic Acid Intermediate
This protocol details a robust, two-step synthesis of a core intermediate, adapted from established methods.[1] The rationale is to first perform a Friedel-Crafts acylation to attach the carbon backbone, followed by a Wolff-Kishner reduction to remove the ketone, which is more selective than other reduction methods that might affect the carboxylic acid.
Step A: Friedel-Crafts Acylation - Synthesis of 3-(4-Biphenylcarbonyl)propionic acid
-
Setup: In a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend anhydrous aluminum chloride (135 g) in nitrobenzene (500 mL).
-
Cooling: Cool the suspension to below 10°C using an ice-salt bath. Causality: This exothermic reaction is kinetically controlled at low temperatures to prevent side reactions and ensure regioselectivity.
-
Reagent Addition: Add a pre-ground mixture of biphenyl (75 g) and succinic anhydride (50 g) in small portions over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 10°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated HCl (150 mL). Causality: This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Separate the nitrobenzene layer. Extract the aqueous layer with an additional 100 mL of nitrobenzene. Combine the organic layers and wash with water.
-
Isolation: Extract the product from the nitrobenzene solution using a 10% sodium carbonate solution. Acidify the carbonate extract with 6N H₂SO₄ to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield the pure keto-acid.
Step B: Wolff-Kishner Reduction - Synthesis of 3-(4-Phenylphenyl)propanoic Acid
-
Setup: In a flask equipped with a reflux condenser, dissolve the keto-acid from Step A (50 g) and potassium hydroxide (40 g) in diethylene glycol (250 mL).
-
Hydrazine Addition: Add hydrazine hydrate (30 mL) to the solution.
-
Reaction: Heat the mixture to reflux for 1.5 hours. Causality: This step forms the hydrazone intermediate.
-
Distillation: Reconfigure the apparatus for distillation and remove the water and excess hydrazine until the temperature of the solution reaches 195-200°C.
-
Final Reflux: Reflux the solution at this temperature for an additional 4 hours to complete the reduction.
-
Workup: Cool the mixture, dilute with water (250 mL), and acidify with concentrated HCl to precipitate the final product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(4-phenylphenyl)propanoic acid.
Protocol 2: PPARγ Ligand Activity via Reporter Transactivation Assay
This cellular assay quantitatively measures the ability of a test compound to activate the PPARγ receptor. It relies on a genetically engineered cell line containing a luciferase reporter gene whose expression is controlled by PPARγ. The resulting light output is directly proportional to receptor activation. This protocol is based on the principles of transient transfection assays.[11][12]
-
Cell Plating: Plate HEK293T or COS-1 cells in a 48-well plate at a density of 3 x 10⁴ cells/well in DMEM with 10% fetal bovine serum. Incubate for 24 hours. Control: A "cells only" well should be included to monitor for contamination.
-
Transient Transfection: Transfect cells in each well using a lipid-based transfection reagent (e.g., FuGENE 6) with a mixture of three plasmids:
-
An expression vector for the PPARγ ligand-binding domain fused to a Gal4 DNA-binding domain.
-
A luciferase reporter plasmid containing Gal4 response elements.
-
A control plasmid constitutively expressing Renilla luciferase (for normalization).
-
Causality: The two-plasmid (receptor + reporter) system ensures that the measured signal is specifically due to the activation of the target receptor. The Renilla plasmid allows for normalization of results against cell viability and transfection efficiency.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with serum-free DMEM containing the test compounds at various concentrations (e.g., 0.1 nM to 10 µM).
-
Positive Control: Include wells treated with a known PPARγ agonist (e.g., Rosiglitazone) to establish the maximum response (100% activation).
-
Negative Control (Vehicle): Include wells treated only with the vehicle (e.g., 0.1% DMSO) to establish the baseline response (0% activation).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis & Luminescence Reading:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes.
-
Transfer the lysate to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system to measure both firefly (PPARγ-driven) and Renilla (control) luminescence in a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luminescence reading for each well by dividing it by the corresponding Renilla luminescence reading.
-
Calculate the percent activation for each compound concentration relative to the positive and vehicle controls.
-
Plot the dose-response curve and determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved) using non-linear regression analysis.
-
Conclusion and Future Directions
The 3-(phenyl)propanoic acid scaffold remains a highly fruitful starting point for drug discovery. The structure-activity relationships discussed herein demonstrate that while the core framework provides the necessary geometry for receptor binding, the true determinants of potency, selectivity, and therapeutic application lie in the strategic modification of its functional groups. For researchers targeting bacterial pathogens, the focus should be on derivatizing the acid headgroup into hydrazones bearing halogenated or heterocyclic aromatic tails.[9] For those targeting nuclear receptors like PPARs, success hinges on optimizing the hydrophobic tail to maximize interactions within the ligand-binding pocket.[8]
Future work should leverage computational tools for in silico screening to prioritize novel substitutions and explore the introduction of conformationally restricted linkers to enhance binding affinity and reduce off-target effects. By combining rational design with robust, self-validating experimental protocols, the full potential of this versatile scaffold can continue to be unlocked.
References
-
Butkute, E., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. Available at: [Link]
-
Geeky Medics. (n.d.). How would you synthesize 3-phenylpropanoic acid from one of the compounds shown below and any other necessary reagents? Geeky Medics. Available at: [Link]
-
Tolstikova, T. G., et al. (2024). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. Available at: [Link]
-
Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available at: [Link]
-
Dahiya, R., et al. (2023). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. MDPI. Available at: [Link]
-
Kasuga, J., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry. Available at: [Link]
-
Casimiro-Garcia, A., et al. (2008). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Bernardi Videira, N., et al. (2018). Principle of the in vitro PPARß/δ transactivation assay. ResearchGate. Available at: [Link]
-
Wolf, C. J., et al. (2008). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences. Available at: [Link]
-
Kairysa, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available at: [Link]
-
Tolstikova, T. G., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PubMed. Available at: [Link]
-
Lazennec, G., et al. (2000). Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. PubMed Central. Available at: [Link]
-
El-Malah, A., et al. (2023). Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Tutunchi, H., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. Available at: [Link]
-
Zhang, X., et al. (2017). Design, Synthesis and SAR of a Novel Series of Heterocyclic Phenylpropanoic Acids as GPR120 Agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ananthanarayanan, C., et al. (2016). Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites. CORE. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical, non-negotiable aspect of pharmaceutical development and quality control, particularly for chiral molecules like substituted phenylpropanoic acids. This class of compounds, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen, often exhibits stereospecific pharmacological and toxicological profiles.[1][2] The therapeutic activity typically resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[3][4] For instance, the S-(+)-enantiomer of ibuprofen is the active form responsible for its anti-inflammatory properties.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted phenylpropanoic acids. Moving beyond a simple listing of methods, we will delve into the mechanistic principles, practical considerations, and experimental workflows that underpin robust and reliable enantioselective analysis.
The Foundation of Enantioseparation: Creating Diastereomeric Interactions
The core principle of chiral separation lies in the conversion of an enantiomeric pair, which has identical physical properties, into diastereomers with distinct physical characteristics. This is achieved by introducing another chiral entity, known as a chiral selector. The transient diastereomeric complexes formed between the enantiomers and the chiral selector exhibit different interaction energies, leading to their separation.
The choice of analytical technique and the specific chiral selector is paramount and is dictated by the physicochemical properties of the analyte, the required sensitivity, and the analytical throughput.
Chromatographic Techniques: The Workhorse of Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the enantioselective analysis of phenylpropanoic acids due to its versatility, robustness, and wide availability of chiral stationary phases (CSPs).[6][7]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC directly separates enantiomers by utilizing a column packed with a chiral stationary phase. The separation mechanism relies on the differential interactions between the enantiomers and the CSP.
Causality Behind Experimental Choices in Chiral HPLC:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice due to their broad enantioselectivity for a wide range of compounds, including phenylpropanoic acids.[3][6] For example, a Lux Amylose-1 column has demonstrated effective separation of naproxen enantiomers.[8][9] Protein-based CSPs, such as those using α1-acid glycoprotein (AGP), are also effective, especially for separating ibuprofen enantiomers.[7]
-
Mobile Phase Composition: The mobile phase composition significantly influences the retention and resolution of enantiomers. In normal-phase chromatography, a non-polar solvent like n-hexane is typically used with a polar modifier such as 2-propanol or ethanol.[3] In reversed-phase mode, aqueous buffers are combined with organic modifiers like methanol or acetonitrile.[8][9] The addition of a small amount of an acidic modifier, such as trifluoroacetic acid or acetic acid, is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[3][8][9]
-
Temperature: Column temperature affects the thermodynamics and kinetics of the chiral recognition process. Optimization of temperature can improve resolution and reduce analysis time.
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a chiral HPLC separation method.
Comparative Data for Chiral HPLC Separation of Profens:
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Ibuprofen | Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) | n-hexane/2-propanol/trifluoroacetic acid (gradient) | >1.5 | [10] |
| Ibuprofen | Ultron ES OVM (ovomucoid) | 20 mM Potassium dihydrogen phosphate (pH 3) / ethanol | Good resolution | [4] |
| Naproxen | Lux Amylose-1 | Methanol:water:acetic acid (85:15:0.1 v/v/v) | 3.21 | [8][11] |
| Naproxen | Chiralpak AS-3R | Not specified | 2.55 | [12] |
| Ketoprofen | Chiralpak AD | Not specified | Higher than other tested columns | [6] |
Experimental Protocol: Chiral HPLC Analysis of Naproxen [8][9][11]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Lux Amylose-1 [5 μm, 250 x 4.6 mm].
-
Mobile Phase: Methanol:water:acetic acid (85:15:0.1 v/v/v).
-
Flow Rate: 0.65 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the naproxen sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline separated. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Indirect Chiral HPLC
An alternative to direct chiral HPLC is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Causality Behind Experimental Choices in Indirect Chiral HPLC:
-
Chiral Derivatizing Agent: The choice of the derivatizing agent is crucial. It must be enantiomerically pure and react quantitatively with the analyte under mild conditions without causing racemization. For phenylpropanoic acids, chiral amines like (S)-(-)-1-phenylethylamine are often used.[13]
-
Reaction Conditions: The derivatization reaction conditions (solvent, temperature, and reaction time) must be optimized to ensure complete reaction and prevent side reactions.
-
Chromatographic Conditions: A standard reversed-phase column (e.g., C18) is typically used for the separation of the resulting diastereomers.
Workflow for Indirect Chiral HPLC Analysis
Caption: The workflow for indirect chiral analysis via derivatization.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary electrophoresis is a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption.[4][14]
Principle of Chiral CE:
In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of profens.[4][15]
Causality Behind Experimental Choices in Chiral CE:
-
Chiral Selector: The type and concentration of the cyclodextrin are critical for achieving separation. The size of the cyclodextrin cavity and the nature of its substituents determine the strength of the interaction with the enantiomers.
-
Background Electrolyte (BGE): The pH of the BGE affects the charge of the analyte and the electroosmotic flow, both of which influence the separation. The concentration of the BGE also plays a role in the resolution and analysis time.
-
Applied Voltage and Temperature: These parameters affect the electrophoretic mobility and the efficiency of the separation.
Comparison of HPLC and CE for Ibuprofen Enantiomer Separation:
A study comparing HPLC and CE for the chiral separation of ibuprofen found that the HPLC method using an ovomucoid chiral stationary phase provided good resolution, while the tested CE parameters with methyl-β-cyclodextrin did not achieve chiral discrimination.[4] This highlights the importance of methodical optimization for each technique.
Spectroscopic and Chiroptical Techniques
While chromatographic and electrophoretic methods are separative, spectroscopic techniques can provide information about the enantiomeric composition without physical separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) can be used to determine the enantiomeric purity of chiral compounds by using a chiral solvating agent or a chiral derivatizing agent.[16][17][18]
-
Chiral Solvating Agents: These agents form diastereomeric solvates with the enantiomers, leading to the splitting of NMR signals.
-
Chiral Derivatizing Agents: The analyte is derivatized with a chiral reagent to form diastereomers, which will have distinct NMR spectra.[16] For example, a method for determining the enantiomeric composition of ibuprofen involved its conversion to methyl esters followed by the use of a chiral lanthanide chelate as a shift reagent.[17]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The CD signal is directly proportional to the enantiomeric excess. Recent advances have utilized the formation of chiroptically active metal complexes to generate strong CD signals in the visible light region, allowing for the rapid determination of the enantiomeric composition of chiral carboxylic acids.[19][20][21][22]
Conclusion: A Multi-faceted Approach to Isomeric Purity
The choice of the most appropriate analytical technique for determining the isomeric purity of substituted phenylpropanoic acids depends on a multitude of factors, including the specific compound, the sample matrix, the required sensitivity, and the desired throughput.
-
Chiral HPLC remains the gold standard for its robustness, versatility, and the wide array of commercially available chiral stationary phases.
-
Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, particularly for rapid screening.
-
NMR and CD Spectroscopy provide valuable complementary information and can be employed for rapid, non-separative analysis.
A thorough understanding of the underlying principles of each technique, coupled with a systematic approach to method development and validation, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing chiral substituted phenylpropanoic acids.
References
-
FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
-
Farmacia. The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. [Link]
-
YouTube. Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. [Link]
-
ResearchGate. (PDF) Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]
-
PubMed. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]
-
ACS Publications. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region | The Journal of Organic Chemistry. [Link]
-
Der Pharma Chemica. Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. [Link]
-
PubMed Central. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
PubMed. Enantioselective analysis of ibuprofen enantiomers in mice plasma and tissues by high-performance liquid chromatography with fluorescence detection: Application to a pharmacokinetic study. [Link]
-
PubMed. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. [Link]
-
UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]
-
PubMed. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. [Link]
-
MDPI. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. [Link]
-
PubMed. High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations. [Link]
-
PubMed. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. [Link]
-
IJFMR. Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures. [Link]
-
Exposome-Explorer - IARC. 3-Phenylpropionic acid (Compound). [Link]
-
Via Medica Journals. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]
-
Rasayan Journal of Chemistry. DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. [Link]
-
Agilent. Enantiomer separation of acidic compounds. [Link]
-
NIH. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. [Link]
-
Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
MDPI. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. [Link]
-
SIELC. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. [Link]
-
NIH. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
ACS Publications. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
-
PubMed. Determination of enantiomeric composition of ibuprofen in bulk drug by proton nuclear magnetic resonance spectroscopy with a chiral lanthanide chelate. [Link]
-
MDPI. Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolysates. [Link]
-
Ukaaz Publications. A comprehensive review of analytical method for ibuprofen by chromatographic technique. [Link]
-
SlideShare. Development and Validation of New Analytical Method For Naproxen Sodium. [Link]
-
Wikipedia. Phenylpropanoic acid. [Link]
-
The University of Texas at Austin. Circular Dichroism of Multi-Component Assemblies for Chiral Amine Recognition and Rapid ee Determination. [Link]
-
NIH. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]
-
PubMed. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography]. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
IJCRT.org. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF NAPROXEN USING RP-HPLC. [Link]
-
PubChem. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
University of Birmingham. Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. [Link]
-
University of Bath's research portal. Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. [https://researchportal.bath.ac.uk/en/publications/rapid-determination-of-enantiomeric-excess-via-nmr-spectroscopy-]([Link] spectroscopy-)
Sources
- 1. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective analysis of ibuprofen enantiomers in mice plasma and tissues by high-performance liquid chromatography with fluorescence detection: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of enantiomeric composition of ibuprofen in bulk drug by proton nuclear magnetic resonance spectroscopy with a chiral lanthanide chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijfmr.com [ijfmr.com]
- 21. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Fluorinated vs. Chlorinated Phenylpropanoic Acids for Researchers and Drug Developers
In the landscape of medicinal chemistry, the strategic incorporation of halogens onto a molecular scaffold is a time-honored approach to modulate a compound's pharmacological profile. Among the halogens, fluorine and chlorine are frequently employed to enhance properties such as metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparative analysis of fluorinated and chlorinated phenylpropanoic acids, a class of compounds with relevance in various therapeutic areas, including anti-inflammatory and antimicrobial applications. Drawing upon experimental data and established scientific principles, we will explore the nuanced differences these two halogens impart on the physicochemical properties, biological activity, and synthesis of this important scaffold.
The Halogen Effect: A Tale of Two Atoms
The substitution of a hydrogen atom with fluorine or chlorine on the phenylpropanoic acid backbone introduces significant electronic and steric changes. Fluorine, the most electronegative element, is small and forms a strong C-F bond, often leading to increased metabolic stability. Chlorine, while also electronegative, is larger and more polarizable, which can influence binding interactions and solubility in distinct ways. Understanding these fundamental differences is key to rationally designing phenylpropanoic acid derivatives with desired therapeutic properties.
A critical aspect to consider is the impact of halogenation on the acidity (pKa) and lipophilicity (logP) of the molecule, as these parameters profoundly affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties: A Head-to-Head Comparison
To illustrate the distinct effects of fluorination versus chlorination, let's consider a matched pair: 2-fluoro-3-phenylpropanoic acid and 2-chloro-3-phenylpropanoic acid. While direct experimental comparisons are not always available in the literature, we can compile a comparative table based on available data and robust predictions.
| Property | 2-Fluoro-3-phenylpropanoic Acid | 2-Chloro-3-phenylpropanoic Acid | Unsubstituted 3-Phenylpropanoic Acid |
| Molecular Weight ( g/mol ) | 168.16 | 184.62 | 150.17 |
| Predicted pKa | ~2.7-2.9 | 2.82[1] | 4.66[2] |
| Computed LogP | ~2.2 | 2.4 | 1.84 |
Note: Some values are predicted or computed due to the absence of publicly available experimental data for a direct comparison.
The introduction of either halogen at the 2-position significantly increases the acidity (lowers the pKa) compared to the unsubstituted parent compound.[2] This is due to the electron-withdrawing inductive effect of the halogen, which stabilizes the carboxylate anion. The predicted pKa of the chlorinated analog is slightly higher than what might be expected for the more electronegative fluorine, a phenomenon that can sometimes be attributed to through-space interactions and the overall electronic landscape of the molecule.
In terms of lipophilicity, both halogenated compounds are more lipophilic than the parent phenylpropanoic acid. The larger and more polarizable chlorine atom in 2-chloro-3-phenylpropanoic acid leads to a slightly higher computed logP value compared to its fluorinated counterpart.[3] This difference in lipophilicity can have significant implications for membrane permeability and protein binding.
Synthesis of Halogenated Phenylpropanoic Acids
The synthesis of α-halogenated phenylpropanoic acids can often be achieved from readily available amino acid precursors, such as L-phenylalanine. This approach allows for the introduction of chirality, which is often crucial for biological activity.
General Synthetic Workflow
A common synthetic route involves the diazotization of the amino group of phenylalanine in the presence of the desired halide salt, followed by the displacement of the resulting diazonium group. This Sandmeyer-type reaction can be adapted for both fluorination and chlorination, although specific conditions may vary.
Caption: General workflow for the synthesis of halogenated phenylpropanoic acids.
While the specific, detailed protocols for the direct synthesis of 2-fluoro- and 2-chloro-3-phenylpropanoic acid from L-phenylalanine are proprietary in many cases, the general principles of these transformations are well-established in the chemical literature.[4][5][6]
Biological Activity: A Focus on Inflammation
Phenylpropanoic acid derivatives are well-known for their anti-inflammatory properties, with ibuprofen being a prominent example.[7] The introduction of fluorine or chlorine can modulate this activity, potentially leading to more potent or selective inhibitors of inflammatory targets like cyclooxygenase (COX) enzymes.
-
Fluorinated Derivatives: Studies on fluorinated analogs of known anti-inflammatory agents have shown that fluorine substitution can enhance COX-2 inhibitory activity and selectivity.[8] This is often attributed to the ability of fluorine to engage in favorable interactions within the enzyme's active site.
-
Chlorinated Derivatives: Research on chlorinated phenylpropanoic acid derivatives has also demonstrated significant anti-inflammatory and immunomodulatory effects.[9] For instance, a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid revealed potent anti-inflammatory activity in animal models.[9]
The choice between fluorine and chlorine can therefore be a critical decision in the design of novel anti-inflammatory agents, with the optimal choice depending on the specific target and desired pharmacological profile.
Experimental Protocols for Comparative Analysis
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Determination of pKa by Potentiometric Titration
Rationale: This method allows for the precise determination of the acidic dissociation constant (pKa), a critical parameter for understanding a compound's ionization state at physiological pH.
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the test compound (fluorinated or chlorinated phenylpropanoic acid) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).
-
Prepare standardized 0.1 M solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Slowly add the standardized base solution in small increments (e.g., 0.1 mL) to the stirred solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Caption: Workflow for pKa determination by potentiometric titration.
Measurement of LogP by the Shake-Flask Method
Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution in the body.
Protocol:
-
Preparation:
-
Prepare a buffer solution at a relevant physiological pH (e.g., pH 7.4).
-
Saturate n-octanol with the buffer and the buffer with n-octanol by vigorous mixing followed by separation.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
-
Partitioning:
-
Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the layers to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the test compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are major determinants of drug clearance.
Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and the test compound solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
-
Conclusion and Future Directions
The choice between incorporating a fluorine or a chlorine atom into a phenylpropanoic acid scaffold is a nuanced decision that requires careful consideration of the desired therapeutic outcome. Fluorine often enhances metabolic stability and can favorably influence binding interactions through its unique electronic properties. Chlorine, being larger and more polarizable, can also lead to potent biological activity and offers a different handle for modulating lipophilicity.
The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the properties of fluorinated and chlorinated phenylpropanoic acids. Such direct, head-to-head comparisons are invaluable for building a deeper understanding of structure-activity and structure-property relationships, ultimately paving the way for the rational design of safer and more effective drugs. Future research should focus on generating more of this direct comparative data for a wider range of halogenated analogs and biological targets to further refine our predictive models in drug discovery.
References
-
2-chloro-3-phenylpropanoic acid - 7474-06-8, C9H9ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 24, 2026, from [Link]
-
2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB. (n.d.). Retrieved January 24, 2026, from [Link]
-
Phenylpropanoic acid - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
- Discovery-based Experiment: Synthesis of Phenyllactic Acid from Phenylalanine. (2016). AURCO Journal, 22, 157-164.
- Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. (2004). Organic Letters, 6(23), 4261-4264.
-
The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). Journal of Clinical Pharmacology, 64(12), 1465-1474.
- EJ918273 - The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid. (2011).
- Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. (2019). Frontiers in Pharmacology, 10, 98.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1056–1098.
- New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investig
- Comparing the effects of COX and non-COX-inhibiting NSAIDs on enhancement of apoptosis and inhibition of aberrant crypt foci formation in a rat colorectal cancer model. (2013). International Journal of Cancer, 133(12), 2844-2852.
-
2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab - Studylib. (n.d.). Retrieved January 24, 2026, from [Link]
- Preparation method for 2-phenylpropionic acid. (n.d.). Google Patents.
-
Ibuprofen - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
3-Phenylpropionic acid (Compound) - Exposome-Explorer. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. S-2-Chloro-3-phenylpropionic acid | 41998-38-3 [chemicalbook.com]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aurco.org [aurco.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ERIC - EJ918273 - The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction, Journal of Chemical Education, 2010-Jun [eric.ed.gov]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid
This document provides essential procedural guidance for the safe handling and disposal of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid (CAS No. Not Available for this specific isomer, refer to similar structures). As a specialized research chemical, its unique structure—a propanoic acid derivative containing both fluorine and a trifluoromethyl group—necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is intended for researchers, laboratory managers, and drug development professionals who handle this and structurally related compounds.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent chemical hazards of this compound is fundamental to appreciating the necessity for its specific disposal protocol. The compound's reactivity and potential for harm are primarily dictated by its functional groups.
Based on data from structurally similar compounds, the primary hazards are identified as:
These classifications are not merely regulatory labels; they are a direct consequence of the molecule's structure. The carboxylic acid group provides corrosive properties, while the fluorinated phenyl ring enhances its stability and potential for bioactivity. The most critical aspect for disposal is its classification as a halogenated organic compound .
The causal link is clear: upon combustion, the carbon-fluorine bonds can break, leading to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas[1]. Standard incineration without specialized equipment would release these hazardous byproducts into the atmosphere. Therefore, the entire disposal strategy is built around mitigating this primary thermal decomposition hazard.
| Hazard Classification | GHS Code | Description | NFPA 704 Rating |
| Skin Irritation | H315 | Causes skin irritation. | Health (Blue): 2 - Intense or continued exposure could cause temporary incapacitation or possible residual injury.[1] |
| Eye Irritation | H319 | Causes serious eye irritation. | Flammability (Red): 0 - Materials that will not burn.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Instability (Yellow): 0 - Normally stable, even under fire exposure conditions.[1] |
Pre-Disposal Protocol: Safe Handling and Waste Accumulation
Proper disposal begins with safe handling during active use. Adherence to these steps minimizes exposure and prevents accidental release, ensuring the waste is contained and characterized correctly from the moment of its generation.
Step-by-Step Handling and Segregation:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to control dust and potential vapors[3][4]. The laboratory should be equipped with accessible emergency eyewash stations and safety showers[1][5].
-
Personal Protective Equipment (PPE): A self-validating PPE protocol is non-negotiable. Before handling, ensure you are wearing:
-
Waste Segregation: This is the most critical step in the pre-disposal phase.
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash[7]. The reason for this strict segregation is that mixed waste streams complicate the disposal process, increase costs, and may lead to dangerous reactions. Halogenated waste must be routed to a specialized incinerator.
-
-
Waste Container Management:
-
Use a high-density polyethylene (HDPE) or other compatible plastic container with a tightly sealing lid[8].
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the relevant GHS hazard pictograms (e.g., exclamation mark for irritant)[8].
-
Keep the container closed at all times except when adding waste[9]. Store the sealed container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials[1][5][10].
-
The Definitive Disposal Pathway
Disposal of this compound is not a candidate for drain or landfill disposal under any circumstances. The presence of halogenated hydrocarbons makes such methods strictly prohibited and environmentally irresponsible[11]. The only acceptable and authoritative method is thermal destruction via a licensed hazardous waste management facility.
Step-by-Step Disposal Procedure:
-
Finalize Container for Pickup: Once the waste container is ready for disposal (typically when it is no more than 90% full), ensure the lid is securely fastened and the exterior is clean and free of contamination[8].
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department or a contracted licensed hazardous waste disposal company is your sole point of contact for removal. Provide them with the exact chemical name and hazard information.
-
Mandated Disposal Technology: High-Temperature Incineration: The required disposal method is treatment in an authorized incinerator equipped with an afterburner and a flue gas scrubber[1][12].
-
Expertise-Driven Rationale: The high temperatures (>870°C) are necessary to achieve a Destruction and Removal Efficiency (DRE) of 99.99% or greater for the organic components[13]. The afterburner provides additional residence time at high temperature to ensure complete destruction. The flue gas scrubber is essential for neutralizing the acidic gases, primarily Hydrogen Fluoride (HF), that are generated from the compound's fluorine content[1][14]. This technology is the authoritative standard for destroying halogenated organic materials safely[13][14].
-
-
Documentation: Retain all documentation and certificates of destruction provided by the waste management facility. This is a critical component of regulatory compliance.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full PPE as described in Section 2.
-
Containment: For a small, solid spill, gently cover it with an absorbent, non-combustible material like sand or vermiculite.
-
Cleanup: Carefully sweep or scoop the spilled material and absorbent into your designated "Halogenated Organic Solids" hazardous waste container[1][2][5]. Avoid creating dust during this process[1][5].
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your EHS department.
Visualized Disposal Workflow
The following diagram outlines the logical sequence for the proper disposal of this compound.
Caption: Disposal Workflow for Halogenated Propanoic Acid Derivatives.
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Propionic acid. Carl ROTH. [Link]
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA. [Link]
-
Environmental Safety Center. Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Guidebook. [Link]
-
GOV.UK. How to dispose of industrial solvents that contain F gas. [Link]
-
Metascience. Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. [Link]
-
MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]
-
Cole-Parmer. Material Safety Data Sheet (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
National Institutes of Health. Chemical Safety Guide, 5th Ed. Office of Research Services. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Angene Chemical. Safety Data Sheet 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. [Link]
-
University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Princeton University. Chemical Safety: Department of Chemistry. [Link]
-
University of Washington. Chemical Safety. UW Environmental Health & Safety. [Link]
-
Labbox. Propionic acid 99% Extra Pure Safety Data Sheet. [Link]
-
University of Massachusetts Lowell. Hazardous Waste Segregation. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety: Department of Chemistry - Northwestern University [chemistry.northwestern.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ethz.ch [ethz.ch]
- 9. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Safe Chemical Waste Disposal [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
